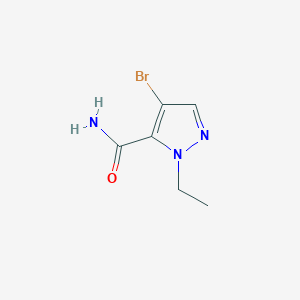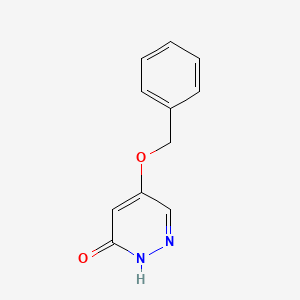
5-(benzyloxy)pyridazin-3(2H)-one
Overview
Description
Pyridazin-3(2H)-one is a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . They are used as building blocks in organic synthesis .
Synthesis Analysis
A simple, two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines has been described . The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The molecular structure of pyridazin-3(2H)-one compounds can be analyzed using various techniques such as microanalysis, IR, 1H-NMR spectral analysis, and mass spectrometry .Chemical Reactions Analysis
The reaction of 2-ary-5-hydroxy-3(2H)-pyridazinones with bromine yields the 4-bromo derivatives and with sulfuryl chloride the chloro compounds are obtained .Scientific Research Applications
Anticancer and Antioxidant Activities
- A study demonstrated the synthesis of new 3(2H)-one pyridazinone derivatives with potential antioxidant activity. These compounds were synthesized and evaluated for in-vitro antioxidant activity using DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies were also carried out to assess their anticancer potential by targeting cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Optical Properties
- Research on novel 5-aryl-3-ferrocenyl-1-pyridazinyl pyrazoline derivatives has been conducted to study their synthesis, characterization, and optical properties. The absorption and fluorescence characteristics of these compounds were investigated, indicating potential applications in materials science (Gong et al., 2010).
Myocardial Perfusion Imaging
- An investigation into 18F-labeled pyridaben analogues for potential use in myocardial perfusion imaging (MPI) with PET has been conducted. These compounds exhibited high heart uptake and low background uptake in both mouse and swine models, suggesting their usefulness as MPI agents (Mou et al., 2012).
Antimicrobial Activity
- The synthesis of novel 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones was explored, and these compounds were screened for their antimicrobial activities. However, they exhibited minimal to no activity, highlighting the challenge in finding effective antimicrobial agents (Alonazy et al., 2009).
Crystal Structure Analysis
- Studies on the crystal structure and DFT and MEP analysis of 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one derivatives have been performed. These studies provide insights into the structural and electronic properties of pyridazin-3(2H)-one derivatives, which are crucial for designing new compounds with desired biological or chemical properties (Daoui et al., 2019).
Mechanism of Action
Mode of Action
5-(benzyloxy)pyridazin-3(2H)-one interacts with its targets by inhibiting phosphodiesterase-III in the heart muscles and blood vessels . This inhibition leads to an increase in the concentration of cyclic AMP, enhancing calcium influx into the cell, and resulting in stronger cardiac contractions and vasodilation .
Biochemical Pathways
The affected pathways primarily involve the cyclic AMP pathway and the calcium signaling pathway . The increase in cyclic AMP levels due to phosphodiesterase-III inhibition leads to activation of protein kinase A, which in turn phosphorylates various proteins, leading to enhanced calcium influx into the cells . This results in stronger cardiac contractions and vasodilation, thereby acting as a positive inotrope and an antihypertensive.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cardiac contractions and vasodilation . These effects result in improved heart function and reduced blood pressure . Additionally, the compound’s role as a platelet aggregation inhibitor can prevent the formation of blood clots .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(benzyloxy)pyridazin-3(2H)-one is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-phenylmethoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVRJHLMFGOKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2843851.png)

![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2843853.png)

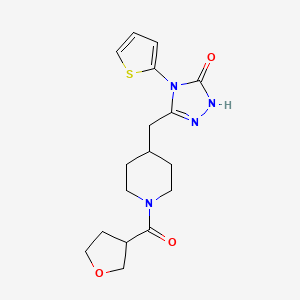
![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)
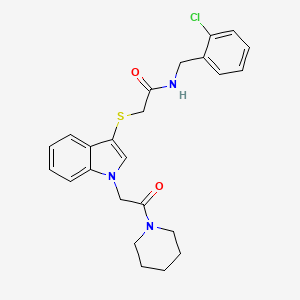

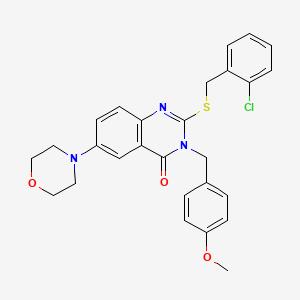

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)
